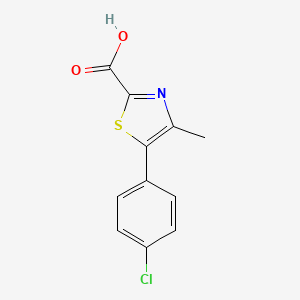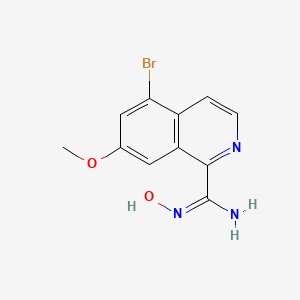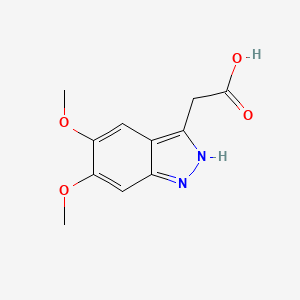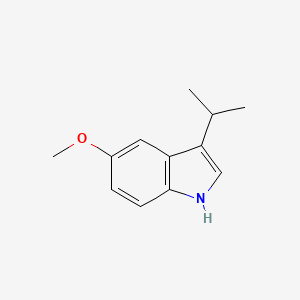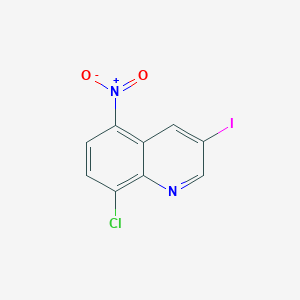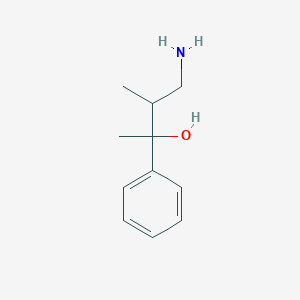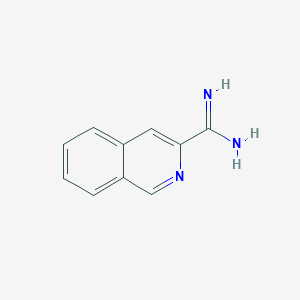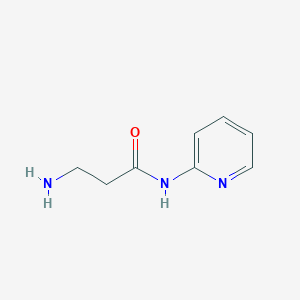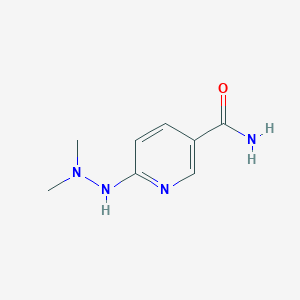
6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide is a chemical compound with the molecular formula C8H12N4O It is a nitrogen-containing heterocyclic compound, which means it has a ring structure that includes nitrogen atoms
Preparation Methods
The synthesis of 6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with 2,2-dimethylhydrazine. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar compounds to 6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide include other nitrogen-containing heterocycles such as:
Pyrrolopyrazine derivatives: These compounds also contain nitrogen atoms in their ring structures and exhibit various biological activities.
Imidazo[1,2-a]pyridines: Known for their medicinal chemistry applications, these compounds share structural similarities and are studied for their therapeutic potential.
Pyrazolo[3,4-b]pyridines:
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H12N4O |
|---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
6-(2,2-dimethylhydrazinyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-12(2)11-7-4-3-6(5-10-7)8(9)13/h3-5H,1-2H3,(H2,9,13)(H,10,11) |
InChI Key |
JDSIKUBQKCLAJK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC1=NC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



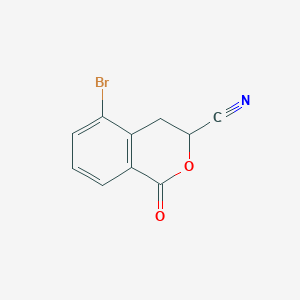
![2-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B13198869.png)

